D-Mannitol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2 |

InChI Key |

FBPFZTCFMRRESA-SRGBYSQTSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Mannitol-d2 and its chemical structure

An In-Depth Technical Guide to D-Mannitol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a deuterated form of D-Mannitol, a six-carbon sugar alcohol.[1][2] In this isotopically labeled compound, two hydrogen atoms are replaced by deuterium atoms, which are heavy isotopes of hydrogen.[1] Specifically, the deuterium atoms are located at the C1 position, making its formal IUPAC name (2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol.[3]

The parent compound, D-Mannitol, is widely used in the food and pharmaceutical industries.[4][5] It serves as a sweetener, an osmotic diuretic to reduce intracranial and intraocular pressure, and a pharmaceutical excipient.[6][7] The incorporation of deuterium into the D-Mannitol structure makes this compound a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantification and for tracing metabolic pathways.[1][8] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of molecules, a principle of growing interest in drug development.[8]

Chemical Structure and Properties

The fundamental difference between D-Mannitol and this compound lies in the isotopic substitution at the C1 position, which imparts a slightly higher molecular weight while maintaining nearly identical chemical reactivity.

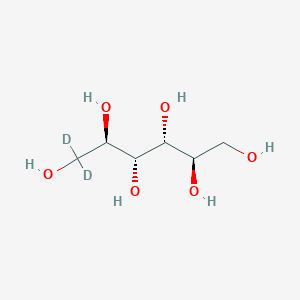

Chemical Structure

The chemical structure of this compound is depicted below. The stereochemistry is identical to that of D-Mannitol, with the deuterons replacing the two hydrogen atoms on the first carbon atom.

Caption: Chemical structure of D-Mannitol-1,1'-d2.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, with a comparison to its non-labeled counterpart, D-Mannitol.

| Property | This compound | D-Mannitol |

| IUPAC Name | (2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol[3] | (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol[9] |

| Molecular Formula | C₆H₁₂D₂O₆[8][10] | C₆H₁₄O₆[6][9] |

| Molecular Weight | 184.18 g/mol [3][8][10] | 182.17 g/mol [6][9] |

| Exact Mass | 184.09159165 Da[3] | 182.07903816 Da[6] |

| Appearance | White crystalline powder or granules[6] | White crystalline powder or granules[6] |

| Taste | Sweet[6] | Sweet[6] |

| Odor | Odorless[6] | Odorless[6] |

Experimental Protocols and Applications

This compound is primarily utilized in applications that leverage its isotopic label. The most common application is as an internal standard for quantitative analysis by mass spectrometry.

Application as an Internal Standard in UPLC-MS/MS

Objective: To accurately quantify D-Mannitol concentrations in biological samples, such as urine, for intestinal permeability testing.

Rationale: Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This compound co-elutes with the unlabeled D-Mannitol and exhibits nearly identical ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z). This allows for precise correction of variations in sample preparation, injection volume, and matrix effects.

Detailed Methodology:

A validated method for the determination of urinary lactulose and mannitol provides a relevant experimental protocol.[11]

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of D-Mannitol standard in a suitable solvent (e.g., ultrapure water).

-

Prepare a stock solution of this compound internal standard (IS) in the same solvent.

-

Create a series of calibration standards by serially diluting the D-Mannitol stock solution and spiking each with a fixed concentration of the this compound IS.

-

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

Transfer a specific volume of the supernatant to a new tube.

-

Add the this compound IS solution to the sample.

-

Dilute the sample with an appropriate mobile phase or solvent as required.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A column suitable for polar analytes, such as an ethylene bridged hybrid amide column, is effective for separating sugars.[11]

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.

-

Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both D-Mannitol and this compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the D-Mannitol standard to the peak area of the this compound IS against the concentration of the D-Mannitol standard.

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative UPLC-MS/MS experiment.

Caption: Workflow for UPLC-MS/MS quantification using this compound.

Conclusion

This compound is an essential tool for researchers and drug development professionals. Its primary utility as a stable isotope-labeled internal standard ensures high accuracy and precision in the quantification of D-Mannitol in complex biological matrices. The detailed experimental protocols and understanding of its chemical properties enable its effective application in areas such as clinical diagnostics, metabolic research, and pharmacokinetic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Mannitol-1,1'-d2 | C6H14O6 | CID 129857159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control [mdpi.com]

- 5. Mannitol: physiological functionalities, determination methods, biotechnological production, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpsm.com [ijpsm.com]

- 8. This compound | CAS#:2649096-16-0 | Chemsrc [chemsrc.com]

- 9. D-Mannitol [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of D-Mannitol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of D-Mannitol-d2. Given the limited availability of experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, D-Mannitol, as a close and reliable approximation for most physical properties, a standard practice in the field. Spectroscopic differences, however, are distinctly highlighted. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

The introduction of deuterium in this compound results in a negligible change in its physical properties compared to D-Mannitol. Therefore, the following data for D-Mannitol can be used as a robust reference.

Table 1: Physical and Chemical Properties of D-Mannitol

| Property | Value | Source |

| Molecular Formula | C₆H₁₂D₂O₆ | [1] |

| Molecular Weight | 184.18 g/mol | [1] |

| Appearance | White, odorless, crystalline powder or free-flowing granules | [2] |

| Melting Point | 165 - 170 °C | [2] |

| Boiling Point | 290-295 °C at 3.5 mmHg | [2] |

| Density | 1.52 g/cm³ (at 20 °C) | |

| Solubility in Water | Freely soluble | |

| Optical Rotation | [α]D²⁰ = +23° to +25° |

Spectroscopic Data

The primary differences between D-Mannitol and this compound are observed in their spectroscopic profiles due to the presence of deuterium.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak and fragmentation patterns that are 2 mass units higher than those of D-Mannitol. For example, the [M+Na]⁺ adduct for D-Mannitol is observed at m/z 205.0689[3], while for this compound, it would be expected at approximately m/z 207.

Infrared (IR) Spectroscopy

The IR spectrum of D-Mannitol shows a prominent O-H stretching vibration peak around 3400 cm⁻¹ and C-H stretching vibration peaks between 2900 and 3000 cm⁻¹[3]. In the spectrum of this compound, the C-D stretching vibrations will appear at a lower frequency, typically in the range of 2100-2200 cm⁻¹, which is a distinct feature for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated carbon will be absent or significantly reduced. The remaining proton signals may show slightly different coupling patterns due to the presence of deuterium.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show a signal for the deuterated carbon that is a triplet (due to coupling with deuterium, which has a spin of 1) and will be shifted slightly upfield compared to the corresponding carbon in D-Mannitol.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of D-Mannitol is the reduction of D-mannose or D-fructose. To synthesize this compound, a deuterium source would be used in the reduction step.

Protocol: Catalytic Deuteration of D-Fructose

-

Dissolution: Dissolve D-fructose in D₂O (deuterium oxide).

-

Catalyst Addition: Add a suitable catalyst, such as Raney nickel or a ruthenium catalyst.

-

Deuteration: Pressurize the reaction vessel with deuterium gas (D₂).

-

Reaction: Heat the mixture and stir for several hours until the reaction is complete.

-

Work-up: Filter the catalyst and evaporate the D₂O. The resulting solid is this compound.

-

Purification: Recrystallize the product from a suitable solvent, such as an ethanol/water mixture, to obtain high-purity this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

The analysis of D-Mannitol and its deuterated isotopologue can be performed using HPLC with a refractive index (RI) detector, as outlined in various pharmacopeial methods[1][4][5][6].

Protocol: HPLC Analysis of this compound

-

Column: A strong cation-exchange resin column (calcium form), typically 300 mm x 7.8 mm, with a 9 µm particle size[5].

-

Mobile Phase: Degassed water.

-

Flow Rate: 0.5 mL/min[4].

-

Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40 °C)[4].

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the this compound sample in water to a known concentration (e.g., 25 mg/mL)[1].

-

System Suitability: Inject a system suitability solution containing D-Mannitol and Sorbitol to ensure adequate resolution (not less than 2.0) between the two peaks[4].

Biological Activity and Applications in Drug Development

D-Mannitol is an osmotic diuretic used to reduce intracranial and intraocular pressure. It is also used as a pharmaceutical excipient[2]. This compound is expected to have the same biological targets and mechanisms of action as D-Mannitol.

The primary interest in using this compound in drug development lies in the study of the kinetic isotope effect (KIE) . The replacement of hydrogen with deuterium can slow down metabolic reactions where a C-H bond is broken in the rate-determining step[7]. This can lead to a modified pharmacokinetic profile, potentially resulting in a longer half-life and altered drug metabolism. Therefore, this compound can be a valuable tool for:

-

Metabolic Studies: Tracing the metabolic fate of mannitol.

-

Pharmacokinetic Modulation: Investigating how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the molecule.

References

- 1. shodex.com [shodex.com]

- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. glsciences.com [glsciences.com]

- 5. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]

- 6. shimadzu.com [shimadzu.com]

- 7. This compound | CAS#:2649096-16-0 | Chemsrc [chemsrc.com]

Synthesis and Purification of D-Mannitol-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Mannitol-d2, a deuterated isotopologue of D-Mannitol. This document details a feasible synthetic route, purification strategies, and analytical characterization methods. The information is intended to support researchers and professionals in the fields of pharmaceutical development, metabolic studies, and analytical chemistry where isotopically labeled internal standards are crucial.

Introduction

D-Mannitol, a sugar alcohol, is widely used in the pharmaceutical industry as an excipient, an osmotic diuretic, and a diagnostic agent.[1] Deuterium-labeled compounds, such as this compound, are of significant interest as internal standards for mass spectrometry-based quantification, in metabolic studies to trace the fate of the molecule, and to potentially alter pharmacokinetic profiles.[2][3] This guide outlines a practical approach for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound

The most direct and established method for the synthesis of D-Mannitol is the reduction of D-mannono-γ-lactone.[4] By substituting the standard reducing agent with a deuterium source, this compound can be efficiently prepared. The proposed synthetic pathway involves the reduction of D-mannono-1,4-lactone using sodium borodeuteride.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Experimental Protocol

This protocol is adapted from the established synthesis of 14C-labeled D-Mannitol.[4]

Materials:

-

D-Mannono-γ-lactone

-

Sodium borodeuteride (NaBD4)

-

Methanol (anhydrous)

-

Deionized water

-

Dowex 50W-X8 (H+ form) resin

-

Amberlite IR-120 (H+ form) resin

-

Duolite A-4 (OH- form) resin

-

Isopropanol

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve D-mannono-γ-lactone (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borodeuteride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of 1M HCl until the pH is neutral (pH ~7).

-

Ion Removal: Pass the neutralized solution through a mixed-bed ion-exchange column containing Dowex 50W-X8 (H+ form) and Amberlite IR-120 (H+ form) followed by Duolite A-4 (OH- form) resins to remove inorganic salts.[4] Elute the product with deionized water.

-

Solvent Removal: Combine the aqueous fractions containing the product and remove the water under reduced pressure (rotary evaporation) to obtain a crude solid.

Purification of this compound

Purification of the crude this compound is critical to remove any unreacted starting material, by-products, and residual salts. Crystallization is a highly effective method for purifying D-mannitol.[4]

Purification Workflow

Experimental Protocol

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

-

Crystallization: Add an equal volume of isopropanol to the hot methanolic solution. Allow the solution to cool slowly to room temperature, and then place it at 4 °C overnight to facilitate crystallization.[4]

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the expected physicochemical properties and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H12D2O6 | [5] |

| Molecular Weight | 184.18 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 166-168 °C (expected to be similar to D-Mannitol) | [6] |

| Solubility | Soluble in water, slightly soluble in ethanol | [6] |

Table 2: Expected Analytical Data

| Technique | Expected Results |

| 1H NMR (D2O) | Signals corresponding to the C2-C5 protons will be observed. The signals for the C1 and C6 protons will be significantly reduced or absent, confirming deuteration at these positions. |

| 13C NMR (D2O) | Six signals corresponding to the six carbon atoms of the mannitol backbone. The signals for C1 and C6 may show a triplet multiplicity due to coupling with deuterium. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+Na]+ at m/z 207.1, confirming the incorporation of two deuterium atoms. |

| Purity (by HPLC) | >98% |

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for structural elucidation and for determining the sites and extent of deuteration. The 1H NMR spectrum of this compound in D2O is expected to show the absence or significant reduction of the signals corresponding to the protons on C1 and C6 compared to the spectrum of unlabeled D-mannitol.[7][8] In the 13C NMR spectrum, the carbons bearing deuterium (C1 and C6) may appear as triplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation. For this compound, the molecular weight is expected to be approximately 184.18 g/mol .[5] Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., refractive index detector or evaporative light scattering detector) can be used to assess the chemical purity of the final product.

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The proposed method, based on the reduction of D-mannono-1,4-lactone with sodium borodeuteride, is a reliable and accessible route for obtaining this valuable isotopically labeled compound. The outlined purification and characterization techniques will ensure the final product is of high purity and suitable for its intended applications in research and development.

References

- 1. This compound [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. D-Mannitol-1,1'-d2 | C6H14O6 | CID 129857159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Mannitol | 69-65-8 [chemicalbook.com]

- 7. D-Mannitol (69-65-8) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000765) [hmdb.ca]

A Technical Guide to Research-Grade D-Mannitol-d2: Commercial Availability, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available D-Mannitol-d2 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this deuterated sugar alcohol and employing it effectively in their studies. This guide details the product specifications from key suppliers, explores its research applications, and provides insights into relevant experimental methodologies and metabolic pathways.

Commercial Suppliers and Product Specifications

This compound, a deuterated form of the sugar alcohol D-Mannitol, is a valuable tool in various research fields, particularly in metabolic studies and pharmacokinetic analyses. Two prominent commercial suppliers for research-grade this compound are MedChemExpress and LGC Standards.

A summary of the available quantitative data for this compound from these suppliers is presented below for easy comparison. It is important to note that detailed purity and isotopic enrichment values are typically provided in the Certificate of Analysis (CoA) upon purchase.

| Feature | MedChemExpress | LGC Standards |

| Product Name | This compound | D-Mannitol-1,1'-d2 |

| Molecular Formula | C₆H₁₂D₂O₆[1] | C₆D₂H₁₂O₆[2] |

| Molecular Weight | 184.18[1] | 184.184[2] |

| CAS Number | 2649096-16-0[1] | Not explicitly provided in search results |

| Purity | >99% (as per general CoA for similar products) | High purity, with "Exact Weight packaging" suggesting high precision.[3] |

| Isotopic Enrichment | Typically specified in the Certificate of Analysis | Typically specified in the Certificate of Analysis |

| Available Quantities | Custom quotation | Custom quotation |

| Certificate of Analysis | Available upon request[4] | Provided with product[3] |

Research Applications of this compound

The primary utility of this compound in a research setting lies in its application as a stable isotope-labeled internal standard or tracer. The deuterium labels allow for its differentiation from endogenous, non-deuterated D-Mannitol in biological samples, which is crucial for accurate quantification and metabolic tracking.

Key research applications include:

-

Pharmacokinetic Studies: this compound can be used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of D-Mannitol without the interference of the endogenous compound.

-

Metabolic Fate and Pathway Analysis: As a tracer, this compound allows researchers to follow the metabolic conversion of mannitol in various biological systems, including microorganisms and in vivo models. This can help elucidate metabolic pathways and identify key enzymes involved.

-

Drug Delivery and Formulation Development: In the development of drug formulations where D-Mannitol is used as an excipient, this compound can be employed to study the release and stability of the excipient itself.

-

Clinical Diagnostics: While still in the research phase, the use of deuterated compounds like this compound is being explored for the development of novel diagnostic tests, particularly for metabolic disorders.

Experimental Methodologies

The experimental protocols involving this compound will largely depend on the specific research question. However, a general workflow for a metabolic tracing study is outlined below.

General Experimental Workflow for a this compound Tracing Study

This workflow provides a foundational methodology for investigating the metabolic fate of this compound in a biological system.

Detailed Methodological Considerations:

-

Preparation of this compound Standard Solutions: Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., sterile water, saline) to prepare a stock solution of known concentration. Serial dilutions can then be made to create a calibration curve for quantitative analysis.

-

Administration to the Biological System: The route and dosage of this compound administration will depend on the experimental model. For in vitro studies with cell cultures, the deuterated mannitol is added directly to the culture medium. For in vivo studies, administration could be oral, intravenous, or via other relevant routes.

-

Sample Collection and Processing: At predetermined time points, collect biological samples such as cell lysates, blood plasma, urine, or tissue homogenates. It is crucial to immediately quench metabolic activity, often by snap-freezing in liquid nitrogen, to prevent further enzymatic reactions.

-

Metabolite Extraction: Employ a robust metabolite extraction protocol. A common method involves the use of a cold solvent mixture, such as 80% methanol, to precipitate proteins and extract a broad range of metabolites.

-

Analytical Detection and Quantification: The analysis of this compound and its potential metabolites is typically performed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or by nuclear magnetic resonance (NMR) spectroscopy.

-

LC-MS/MS: This technique offers high sensitivity and selectivity for quantifying this compound and its metabolites. A specific multiple reaction monitoring (MRM) method can be developed to distinguish between the deuterated and non-deuterated forms.

-

NMR Spectroscopy: NMR can provide structural information about the metabolites of this compound, helping to identify the positions of the deuterium labels and thus elucidate the metabolic transformations.

-

Signaling and Metabolic Pathways

While specific signaling pathways directly triggered by D-Mannitol are not extensively documented, its metabolic pathway is well-characterized, particularly in microorganisms. The use of this compound can help trace its entry into and flux through these pathways.

Bacterial Mannitol Metabolism

In many bacteria, mannitol is transported into the cell and phosphorylated to mannitol-1-phosphate. This is then converted to fructose-6-phosphate, which can enter glycolysis.

By using this compound as a tracer, researchers can quantify the rate of its uptake and conversion through this pathway, providing valuable insights into bacterial metabolism and physiology. This can be particularly relevant in the study of pathogenic bacteria where mannitol metabolism may play a role in virulence.

Conclusion

This compound is a powerful research tool for scientists and drug development professionals. Its commercial availability from suppliers like MedChemExpress and LGC Standards provides researchers with access to this valuable deuterated compound. The ability to use this compound as a tracer in pharmacokinetic and metabolic studies opens up numerous avenues for investigation, from understanding fundamental biological processes to aiding in the development of new therapeutics and diagnostics. The methodologies and pathway information provided in this guide serve as a starting point for designing and executing robust and informative experiments utilizing this compound.

References

- 1. Increased amounts of the Aspergillus metabolite D-mannitol in tissue and serum of rats with experimental aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. mdpi.com [mdpi.com]

- 4. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannitol-d2: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for D-Mannitol-d2. While specific stability data for the deuterated form is limited in publicly available literature, this document extrapolates from the extensive information on D-Mannitol, offering a robust framework for handling and storage to ensure the integrity of the compound for research and pharmaceutical development.

Core Stability Profile

D-Mannitol is generally a stable compound in its dry, solid state and in aqueous solutions.[1] However, its stability is influenced by temperature, moisture, and solution concentration. Deuteration is not expected to significantly alter the fundamental stability profile, but specific comparative studies are recommended for critical applications.

Physicochemical Properties

The following table summarizes key physicochemical properties of D-Mannitol. These values are considered applicable to this compound for general handling purposes.

| Property | Value | Source |

| Molecular Weight | ~184.19 g/mol (for d2 variant) | N/A |

| Melting Point | 167-170 °C | [1] |

| Solubility in Water | ≥ 100 mg/mL at 20 °C | [2] |

| Appearance | White crystalline powder | N/A |

Thermal Stability

Thermal degradation of D-Mannitol is a key consideration, particularly at temperatures approaching its melting point. Studies have shown that degradation can begin at temperatures as low as 120 °C, with more significant degradation occurring at higher temperatures.[3]

| Condition | Observation | Impact on Stability | Source |

| Heating at 180 °C in air | Sample turns into a dark-brown, sticky paste with significant mass loss (up to 80% over 16 days). Formation of volatile and non-volatile degradation products. | Significant degradation through caramelization-like processes involving dehydration, condensation, and polymerization. | [3][4] |

| Thermogravimetric Analysis (TGA) | Onset of decomposition reported at varying temperatures, from 220 °C to 300 °C. | Indicates the temperature at which significant mass loss due to decomposition begins. | [3][4][5] |

| Heating under inert atmosphere (Argon, Nitrogen) | Progressive browning and change in consistency observed, though degradation may be slowed compared to in air. | Degradation still occurs, suggesting inherent thermal instability of the molten state. | [6] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on the known properties of D-Mannitol.

| Parameter | Recommendation | Rationale |

| Temperature | Store at ambient room temperature. | D-Mannitol is stable in the dry state at ambient temperatures.[1][2] Avoid excessive heat to prevent thermal degradation.[7] |

| Humidity | Store in a dry place. | D-Mannitol is not highly hygroscopic, which makes it suitable for use with moisture-sensitive active ingredients.[1] However, storage in a dry environment is a general best practice for chemical stability. |

| Container | Store in a well-closed container. | Protects from atmospheric moisture and contaminants.[1][7][8] |

| Light | General laboratory lighting is acceptable. | No specific light sensitivity is prominently reported. |

| Incompatibilities | Keep away from strong oxidizing agents. | To prevent potential hazardous reactions.[1][2][7] |

Stability in Solution

Aqueous solutions of D-Mannitol are generally stable.[1] However, physical instability in the form of crystallization can occur at higher concentrations and lower temperatures.

| Concentration | Temperature | Observation | Source |

| >10% w/v | Ambient or below | Risk of precipitation/crystallization. | [9] |

| 20% w/v | Below ~21 °C | Becomes supersaturated, leading to a high probability of crystallization. | [9] |

Solutions can be sterilized by autoclaving or filtration without causing chemical degradation.[1] If crystallization occurs in a this compound solution, it can often be redissolved by gentle warming.

Potential Degradation Pathways

The primary degradation pathway for D-Mannitol, especially under thermal stress, involves complex reactions similar to caramelization in sugars.[3][4] In the presence of oxygen, oxidation can also occur.

References

- 1. D-Mannitol | 69-65-8 [chemicalbook.com]

- 2. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Feasibility study of D-mannitol as phase change material for thermal storage [aimspress.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of D-Mannitol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for D-Mannitol-d2, a deuterated form of the sugar alcohol D-Mannitol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Introduction

D-Mannitol, a six-carbon sugar alcohol, is widely used in the pharmaceutical industry as an excipient, an osmotic diuretic, and for various other therapeutic applications.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in research and drug development, primarily serving as internal standards for mass spectrometry-based quantification, as tracers to investigate metabolic pathways, and to potentially modify pharmacokinetic profiles of drug candidates.[1] The precise isotopic purity of these labeled compounds is a critical parameter that dictates their suitability for these applications. This guide outlines a common synthetic approach for this compound and details the analytical methodologies for the robust determination of its isotopic purity.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reduction of D-fructose using a deuterated reducing agent, such as sodium borodeuteride (NaBD4). This reaction yields a mixture of D-glucitol (sorbitol) and D-mannitol epimers, from which this compound can be isolated and purified.[2][3]

Experimental Protocol: Reduction of D-Fructose with Sodium Borodeuteride

Materials:

-

D-Fructose

-

Sodium Borodeuteride (NaBD4)

-

Deionized Water

-

Methanol

-

Dowex® 50WX8 hydrogen form ion-exchange resin

-

Activated Charcoal

-

Celite®

Procedure:

-

Dissolution: Dissolve D-fructose in deionized water in a round-bottom flask, cooled in an ice bath.

-

Reduction: Slowly add a solution of sodium borodeuteride in deionized water to the D-fructose solution with continuous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

Quenching: After the addition is complete, allow the reaction to stir for several hours at room temperature. The reaction is then quenched by the slow addition of acetic acid until the effervescence ceases.

-

Borate Removal: The solvent is removed under reduced pressure. Borates are removed by co-evaporation with methanol multiple times.

-

Cation Exchange: The residue is dissolved in water and passed through a column of Dowex® 50WX8 (H+ form) to remove sodium ions.

-

Decolorization and Filtration: The eluate is treated with activated charcoal to remove colored impurities and then filtered through a pad of Celite®.

-

Crystallization: The filtrate is concentrated under reduced pressure to a syrup. This compound is then crystallized from an appropriate solvent system, such as aqueous ethanol.

-

Drying: The crystals of this compound are collected by filtration and dried under vacuum.

Determination of Isotopic Purity

The isotopic purity of this compound is a composite measure of its isotopic enrichment (the percentage of molecules containing deuterium) and the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analysis of isotopic purity.

Experimental Protocol: Isotopic Purity Analysis

3.1.1. High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the isotopic distribution and calculate the overall isotopic enrichment.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Analytical Method:

-

Ionization: Introduce the sample into the ESI source in positive or negative ion mode. Adduct formation (e.g., [M+Na]+ or [M-H]-) is common for sugar alcohols.

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range. The high resolution of the instrument is crucial to separate the isotopic peaks of the different isotopologues.

-

Data Analysis:

-

Identify the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), etc., isotopologues of the chosen adduct ion.

-

Measure the area of each isotopic peak.

-

Calculate the relative abundance of each isotopologue.

-

Determine the isotopic enrichment using the following formula:

Isotopic Enrichment (%) = (Sum of abundances of deuterated isotopologues / Sum of abundances of all isotopologues) x 100

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of deuterium labeling and can provide an independent measure of isotopic purity.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).[4]

Analytical Method:

-

1H NMR:

-

Acquire a quantitative 1H NMR spectrum.

-

The presence of deuterium at a specific position will result in the disappearance or significant reduction of the corresponding proton signal.

-

Integration of the remaining proton signals relative to an internal standard can be used to estimate the degree of deuteration at specific sites.

-

-

2H NMR:

-

Acquire a 2H NMR spectrum.

-

This spectrum will directly show signals for the deuterium atoms, confirming their presence and chemical environment.

-

Quantitative 2H NMR can be used to determine the isotopic purity.

-

-

13C NMR:

-

Acquire a 13C NMR spectrum.

-

The carbon atom attached to a deuterium atom will show a characteristic splitting pattern (C-D coupling) and an upfield shift compared to the carbon attached to a proton. This confirms the location of the deuterium label.

-

Data Presentation

The quantitative data for the isotopic purity of a hypothetical batch of this compound is summarized in the table below.

| Parameter | Method | Result |

| Chemical Purity | HPLC-RID | >99.5% |

| Isotopic Enrichment | HR-MS | 99.2% |

| Isotopologue Distribution | ||

| d0 | HR-MS | 0.5% |

| d1 | HR-MS | 0.3% |

| d2 | HR-MS | 99.2% |

| Position of Deuteration | 1H, 2H, 13C NMR | C1 and C1' |

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannitol, a sugar alcohol, is a key excipient in pharmaceutical formulations and a widely used molecule in various research applications. Its isotopic composition, particularly the natural abundance of deuterium (²H or D), can provide valuable information regarding its geographical origin, manufacturing process, and metabolic pathways. This technical guide provides a comprehensive overview of the natural abundance of deuterium in mannitol, detailing the analytical methodologies used for its determination and presenting illustrative quantitative data.

The natural abundance of deuterium is typically expressed in parts per million (ppm) or as a delta value (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. The overall deuterium content and its specific distribution within the mannitol molecule are influenced by the isotopic composition of the hydrogen sources during its biosynthesis.

Quantitative Data on Deuterium Abundance in Mannitol

The following tables summarize illustrative quantitative data on the natural abundance of deuterium in mannitol. It is important to note that these values can vary depending on the botanical origin and environmental conditions during the growth of the source material. The site-specific data is based on principles of isotopic fractionation observed in carbohydrates and is presented here as a representative example.

Table 1: Overall Natural Abundance of Deuterium in Mannitol

| Parameter | Value | Method of Analysis |

| δ²H (‰ vs. VSMOW) | -50 to -150 | Isotope Ratio Mass Spectrometry (IRMS) |

| Deuterium (ppm) | 138 - 147 | Isotope Ratio Mass Spectrometry (IRMS) |

Table 2: Illustrative Site-Specific Natural Isotope Fractionation of Deuterium in Mannitol (Relative to Bulk Abundance)

| Position | Chemical Shift (¹H NMR, ppm) | Relative Deuterium Abundance (Illustrative) | Method of Analysis |

| H-1, H-6 | ~3.65 | Depleted | Quantitative ²H NMR (SNIF-NMR) |

| H-2, H-5 | ~3.85 | Enriched | Quantitative ²H NMR (SNIF-NMR) |

| H-3, H-4 | ~3.75 | Near Bulk Average | Quantitative ²H NMR (SNIF-NMR) |

| Hydroxyls (OH) | Variable | Exchangeable with Solvent | Not typically measured for origin studies |

Experimental Protocols

The determination of the natural abundance of deuterium in mannitol requires specialized analytical techniques. The two primary methods are Isotope Ratio Mass Spectrometry (IRMS) for bulk deuterium content and Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR), often referred to as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR), for site-specific analysis.

Determination of Bulk Deuterium Abundance by IRMS

This protocol focuses on measuring the deuterium content of the non-exchangeable hydrogen atoms in mannitol.

a) Sample Preparation: Removal of Exchangeable Hydroxyl Hydrogens

-

Dissolution: Dissolve a precisely weighed amount of mannitol (e.g., 10-20 mg) in deionized water.

-

Lyophilization: Freeze-dry the solution to remove the water.

-

Repeated Exchange: Repeat the dissolution and lyophilization steps at least two more times using water with a known isotopic composition (e.g., VSMOW). This ensures that the hydroxyl hydrogens have exchanged with the solvent and do not interfere with the measurement of the non-exchangeable C-H hydrogens.

-

Final Drying: Thoroughly dry the sample in a vacuum oven at a controlled temperature (e.g., 50-60 °C) to remove any residual moisture.

b) IRMS Analysis

-

Sample Encapsulation: Weigh a small amount (typically <1 mg) of the dried, exchange-free mannitol into a silver capsule.

-

High-Temperature Conversion: The encapsulated sample is introduced into a high-temperature reactor (typically containing chromium) at temperatures exceeding 1400 °C. This process quantitatively converts all hydrogen in the sample to H₂ gas.

-

Gas Chromatography: The resulting H₂ gas is carried by a helium stream through a gas chromatography column to separate it from other gases.

-

Mass Spectrometry: The purified H₂ gas is then introduced into the ion source of the mass spectrometer. The instrument measures the ratio of ions with mass-to-charge ratios of 3 (HD⁺) and 2 (H₂⁺).

-

Data Analysis: The measured isotope ratio is compared to that of a calibrated reference gas and expressed as a δ²H value relative to VSMOW.

Determination of Site-Specific Deuterium Abundance by Quantitative ²H NMR (SNIF-NMR)

This protocol allows for the determination of the relative abundance of deuterium at different positions within the mannitol molecule.

a) Sample Preparation

-

Dissolution: Dissolve a sufficient amount of mannitol (typically 50-100 mg) in a suitable NMR solvent with a known and low deuterium content (e.g., highly purified and degassed dimethyl sulfoxide-d₆ or a non-deuterated solvent if running unlocked).

-

Internal Standard: Add a suitable internal standard with a known deuterium concentration and a well-resolved signal that does not overlap with the mannitol signals. Tetramethylurea (TMU) is a common choice.

b) ²H NMR Spectroscopy

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive cryoprobe. The spectrometer should be carefully tuned and shimmed.

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is typically used.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the deuterium nuclei) is crucial for accurate quantification.

-

Pulse Angle: A 90° pulse angle is used to maximize the signal.

-

Number of Scans: A large number of scans (several thousand) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

Proton Decoupling: Broadband proton decoupling is applied during acquisition to collapse multiplets and improve signal-to-noise.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a small line broadening factor before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.

-

Integration: Integrate the distinct signals corresponding to the different hydrogen positions in the mannitol molecule and the internal standard.

-

c) Data Analysis

-

Calculate Relative Abundance: The relative abundance of deuterium at each site is determined by comparing the integral of its corresponding signal to the integral of the internal standard or by calculating the ratio of each site's integral to the sum of all mannitol integrals.

Visualizations

Experimental Workflow for IRMS Analysis

Caption: Workflow for determining the bulk natural abundance of deuterium in mannitol using IRMS.

Experimental Workflow for Quantitative ²H NMR (SNIF-NMR) Analysis

Caption: Workflow for determining the site-specific natural abundance of deuterium in mannitol via ²H NMR.

Conclusion

The analysis of the natural abundance of deuterium in mannitol provides a powerful tool for various scientific and industrial applications. While IRMS offers a precise measurement of the bulk deuterium content, quantitative ²H NMR (SNIF-NMR) provides invaluable insights into the site-specific distribution of deuterium, reflecting the biosynthetic pathways and the origin of the material. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement these techniques for the isotopic analysis of mannitol and other similar compounds.

The Metabolic Journey of D-Mannitol-d2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of D-Mannitol-d2 in vivo. By leveraging deuterium labeling, researchers can trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of D-mannitol with high precision. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area.

Introduction to D-Mannitol and Isotopic Labeling

D-mannitol is a six-carbon sugar alcohol with osmotic diuretic properties, widely used in clinical settings and as an excipient in pharmaceutical formulations.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing its safety profile. The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for pharmacokinetic studies, enabling differentiation from endogenous mannitol and providing precise quantification in biological matrices.

Pharmacokinetics and Metabolic Fate of D-Mannitol

While specific quantitative in vivo pharmacokinetic data for this compound is limited in publicly available literature, the metabolic journey of its non-labeled counterpart, D-mannitol, has been studied. Generally, D-mannitol is poorly absorbed from the gastrointestinal tract and is considered metabolically inert in humans.[3] When administered intravenously, it is primarily excreted unchanged in the urine.[3]

Studies using isotopically labeled mannitol, such as [¹³C6]mannitol, in mice have provided insights into its distribution. Following intravenous administration, [¹³C6]mannitol exhibits a multi-compartmental pharmacokinetic profile in plasma.[4] Although this provides a valuable proxy, it is important to note that the kinetic isotope effect of deuterium substitution could potentially lead to minor differences in the metabolic profile of this compound.

Table 1: Pharmacokinetic Parameters of Intravenously Administered [¹³C6]Mannitol in Mice

| Parameter | Value (mean ± SD, n=6) |

| Plasma Concentration | |

| 1 min | ~140 µg/mL |

| 5 min | ~60 µg/mL |

| 15 min | ~25 µg/mL |

| 30 min | ~10 µg/mL |

Data extracted from pharmacokinetic profiles presented in LC-MS/MS-based in vitro and in vivo Investigation of Blood-Brain Barrier Integrity by Simultaneous Quantitation of Mannitol and Sucrose.[4]

Experimental Protocols

In Vivo Administration

Oral Administration in Mice:

A common method for voluntary oral administration of substances to mice involves incorporating the compound into a palatable jelly.[5][6][7]

-

Jelly Preparation:

-

Prepare a gelatin stock solution (e.g., 14% w/v in water or a sucralose solution for better palatability).

-

Dissolve or suspend the desired dose of this compound in a vehicle solution.

-

Mix the this compound solution with the molten gelatin stock and a flavoring agent.

-

Allow the jelly to set at 4°C.

-

-

Dosing:

-

Train mice to consume the vehicle jelly for several days.

-

On the day of the experiment, provide each mouse with a pre-weighed amount of the this compound-containing jelly corresponding to the target dose.

-

Sample Collection and Preparation

Biological Tissue Samples:

-

Accurately weigh approximately 5 g of the tissue.[8]

-

Homogenize the tissue in 20 mL of 1 M perchloric acid for 2 minutes using a mechanical homogenizer.[8]

-

Adjust the pH of the homogenate to approximately 8.0 with 2 M KOH.[8]

-

Bring the sample to a final volume in a volumetric flask with distilled water.[8]

-

If protein precipitation is required, add an equal volume of ice-cold 1 M perchloric acid, centrifuge, and neutralize the supernatant.[8]

Plasma/Blood Samples:

-

For deproteinization, Carrez reagents can be used.[8]

-

Alternatively, protein precipitation can be achieved by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation and neutralization of the supernatant.[8]

Analytical Method: UPLC-MS/MS for Quantification in Urine

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of mannitol in urine, utilizing a deuterated internal standard.[9][10]

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is effective for separating polar compounds like mannitol.

-

Internal Standard: d-mannitol-1-¹³C,1-1-d2 is a suitable internal standard for accurate quantification.[9][10]

-

Quantification: The method demonstrates good linearity and a limit of quantification for mannitol of 10 µg/mL in urine.[9]

Table 2: UPLC-MS/MS Method Parameters for Mannitol Quantification in Urine

| Parameter | Details |

| Chromatography | |

| Column | HILIC-ZIC® |

| Mobile Phase | Acetonitrile/Water with formic acid gradient |

| Flow Rate | Optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.991 |

| Limit of Quantification (LOQ) | 10 µg/mL |

| Recovery | >90% |

Parameters are based on the validated method for urinary lactulose and mannitol.[9][10]

Signaling Pathways and Biological Effects

While specific in vivo signaling studies for this compound are not extensively documented, research on D-mannitol provides insights into its potential biological activities.

AMPK Signaling Pathway

D-mannitol has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[11][12] This activation is associated with increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[12] The AMPK pathway is a central regulator of cellular energy homeostasis.

Below is a simplified representation of the D-mannitol-induced AMPK signaling pathway.

Toll-Like Receptor (TLR) Signaling

There is evidence to suggest that D-mannitol may modulate immune responses, potentially through pathways involving Toll-like receptors (TLRs). However, direct in vivo evidence for this compound specifically targeting TLR signaling is currently lacking. Further research is needed to elucidate the precise mechanisms.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

References

- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Mannitol (HMDB0000765) [hmdb.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Voluntary oral administration of drugs in mice [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. libios.fr [libios.fr]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannitol-d2 as a Non-Metabolizable Sugar Alcohol Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Mannitol-d2 as a non-metabolizable sugar alcohol tracer, with a primary focus on its use in assessing intestinal permeability. This document outlines the core principles, experimental methodologies, and data interpretation relevant to the use of this stable isotope-labeled tracer in research and drug development.

Introduction: The Role of Non-Metabolizable Tracers

D-Mannitol is a six-carbon sugar alcohol that is poorly absorbed by the intestinal epithelium and is not metabolized by human enzymes.[1][2] These characteristics make it an ideal probe for assessing the integrity of the intestinal barrier. When administered orally, the amount of mannitol that appears in the urine is proportional to its absorption through the paracellular pathway, the space between intestinal epithelial cells. Increased urinary excretion of mannitol is indicative of increased intestinal permeability, often referred to as "leaky gut."[3]

The use of deuterated D-Mannitol (this compound) offers a significant advantage over its unlabeled counterpart. Stable isotope labeling allows for the differentiation of the administered tracer from endogenous or dietary mannitol, thereby increasing the accuracy and sensitivity of the assay.[4] This is particularly crucial as mannitol is naturally present in various foods. Mass spectrometry-based analytical methods can precisely quantify this compound, distinguishing it from the more abundant unlabeled mannitol.

Core Principles of this compound as a Tracer

The fundamental principle behind using this compound as a tracer for intestinal permeability lies in its physicochemical properties:

-

Non-metabolizable: The human body does not metabolize D-Mannitol, ensuring that the amount excreted in the urine directly reflects the amount absorbed.[1]

-

Paracellular Transport: D-Mannitol primarily traverses the intestinal epithelium through the paracellular pathway. Therefore, its absorption is a direct measure of the "leakiness" of the tight junctions between enterocytes.

-

Stable Isotope Labeling: The deuterium label (d2) allows for precise quantification by mass spectrometry, eliminating interference from endogenous and dietary mannitol.

In a typical intestinal permeability assay, this compound is co-administered with a larger, less permeable sugar molecule, such as lactulose. Lactulose is also non-metabolizable but is significantly larger than mannitol, restricting its passage through the paracellular pathway in a healthy gut. An elevated urinary lactulose to mannitol ratio (L/M ratio) is a sensitive indicator of compromised intestinal barrier function.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of D-Mannitol as an oral tracer. While specific data for this compound is limited in publicly available literature, the data for unlabeled D-Mannitol provides a strong reference for expected values. The use of a deuterated tracer is primarily for analytical accuracy and does not significantly alter the physiological behavior of the molecule.

Table 1: Pharmacokinetic Parameters of Oral D-Mannitol in Healthy Adults

| Parameter | 50 g Dose | 100 g Dose | 150 g Dose | Reference |

| Cmax (mg/mL) | 0.63 ± 0.15 | 1.02 ± 0.28 | 1.36 ± 0.39 | [5][6][7][8] |

| Tmax (hours) | 1.0 (0.92-2.0) | 1.0 (0.92-2.08) | 1.0 (0.92-2.03) | [8] |

| AUC0-∞ (mg*h/mL) | 2.667 ± 0.668 | 4.992 ± 1.706 | 7.403 ± 3.472 | [5][6][7] |

| Bioavailability (%) | 24.3 ± 7.3 | 20.9 ± 8.1 | 22.8 ± 9.3 | [5][7][8][9] |

Data are presented as mean ± standard deviation or median (range).

Table 2: Urinary Excretion of Oral D-Mannitol in Humans

| Study Population | Oral Dose | Urine Collection Period (hours) | Mean Urinary Excretion (%) | Reference |

| Healthy Volunteers | Not specified | Not specified | 8.0 - 39.6 | [4] |

| Healthy Volunteers | 1 g | 0-2 | 4.35 | [10] |

| Healthy Volunteers | 1 g | 8-24 | 0.375 | [10] |

| Healthy Volunteers | Not specified | Not specified | 19.5 | [11] |

| Uremic Patients | Not specified | Not specified | ~7.2 | [2] |

| Healthy Females | 5 g | 5 | ~15-20 (estimated from graph) | [12] |

| Mice | Sub-milligram | 6 | ~15 | [13] |

Experimental Protocols

This section details a generalized protocol for an intestinal permeability assay using this compound and lactulose.

Subject Preparation

-

Fasting: Subjects should fast for a minimum of 8 hours overnight prior to the test. Water is permitted.

-

Dietary Restrictions: For 24 hours before the test, subjects should avoid foods and beverages containing high levels of mannitol and lactose.

-

Medication Review: Non-essential medications and supplements, especially those affecting gastrointestinal motility or permeability (e.g., NSAIDs, laxatives), should be discontinued for a specified period before the test, as advised by the study protocol and a physician.

Tracer Administration

-

Baseline Urine Collection: Immediately before consuming the tracer solution, the subject should completely empty their bladder. This "time zero" urine sample is collected and stored.

-

Tracer Solution: A solution containing a precisely known amount of this compound and lactulose dissolved in water is prepared. A typical dose for adults is 5 grams of lactulose and 2 grams of this compound in 100 mL of water.

-

Ingestion: The subject drinks the entire tracer solution. The time of ingestion is recorded.

Urine Collection

-

Timed Collection: All urine produced over a subsequent 6-hour period is collected in a single container.

-

Hydration: To ensure adequate urine output, subjects should be encouraged to drink a standardized volume of water (e.g., 250-500 mL) at specified intervals during the collection period.

-

Total Volume Measurement: At the end of the 6-hour collection period, the total volume of urine is measured and recorded.

-

Aliquoting: The collected urine is thoroughly mixed, and aliquots are transferred to labeled tubes for storage at -80°C until analysis.

Sample Analysis: HPLC-MS/MS

Urinary concentrations of this compound and lactulose are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: Urine samples are thawed and typically diluted with a solution containing internal standards (e.g., 13C-labeled mannitol and lactulose). Proteins may be precipitated using an organic solvent.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., an amide column) to separate the sugars.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to detect and quantify the parent and product ions specific to this compound and lactulose.

-

Quantification: The concentration of each sugar is determined by comparing its peak area to that of its corresponding internal standard against a calibration curve.

Data Calculation

The percentage of each sugar excreted in the urine is calculated using the following formula:

Percentage Excretion = ([Sugar Concentration in Urine (mg/mL)] * [Total Urine Volume (mL)]) / [Ingested Dose of Sugar (mg)] * 100

The Lactulose/Mannitol (L/M) ratio is then calculated as:

L/M Ratio = Percentage Excretion of Lactulose / Percentage Excretion of Mannitol

Visualizations

Mechanism of Intestinal Permeability Assessment

Caption: Mechanism of this compound transport across the intestinal barrier.

Experimental Workflow for Intestinal Permeability Assay

Caption: Experimental workflow for the lactulose/D-Mannitol-d2 intestinal permeability test.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals for the accurate and sensitive assessment of intestinal permeability. Its non-metabolizable nature and reliance on paracellular transport, combined with the analytical advantages of stable isotope labeling, make it a superior tracer compared to its unlabeled counterpart. The standardized protocols for the dual-sugar absorption test, coupled with robust analytical methods like HPLC-MS/MS, provide a reliable framework for investigating intestinal barrier function in various physiological and pathological states. This technical guide serves as a foundational resource for the implementation and interpretation of studies utilizing this compound as a non-metabolizable sugar alcohol tracer.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Mannitol absorption and excretion in uremic patients regularly treated with gastrointestinal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. publires.unicatt.it [publires.unicatt.it]

- 10. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine Lactulose and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and quantification of the osmodiuretic mannitol in urine for sports drug testing using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]

- 13. biorxiv.org [biorxiv.org]

Key differences between D-Mannitol and D-Mannitol-d2

An In-depth Technical Guide to the Core Differences Between D-Mannitol and D-Mannitol-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling is a powerful tool in pharmaceutical sciences, enabling researchers to subtly modify a molecule's properties to enhance its metabolic profile, trace its biological journey, or elucidate mechanistic pathways. Deuterium, a stable isotope of hydrogen, is particularly valuable in this regard. This technical guide provides a comprehensive examination of the core differences between D-Mannitol, a widely used sugar alcohol, and its deuterated analogue, this compound. We will delve into their structural and physicochemical distinctions, the profound implications of the Kinetic Isotope Effect (KIE), detailed experimental protocols for their synthesis and characterization, and their respective applications in research and drug development.

Introduction to D-Mannitol and Isotopic Labeling

D-Mannitol is a six-carbon sugar alcohol (a polyol) that is an isomer of sorbitol. It is naturally found in various plants and algae and is extensively used in the pharmaceutical industry as a versatile excipient in tablet formulations, a sweetening agent, a stabilizer for proteins, and as an osmotic diuretic for medical applications such as reducing intracranial pressure.

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. This compound is a form of D-Mannitol where one or more hydrogen atoms have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This seemingly minor substitution—the addition of a single neutron—introduces significant changes in the molecule's properties, primarily due to the mass difference between hydrogen and deuterium. This guide focuses on D-Mannitol-1,1'-d2, where two hydrogen atoms on the first carbon are replaced by deuterium. The strategic incorporation of deuterium is a key technique in drug discovery to improve pharmacokinetic profiles and for use in metabolic studies.

Structural and Physicochemical Properties

The foundational difference between D-Mannitol and this compound lies in their atomic composition, which in turn affects their molecular weight and the strength of their chemical bonds.

Fig. 1: Chemical Structures of D-Mannitol and this compound

Table 1: Comparative Physicochemical Properties

| Property | D-Mannitol | This compound | Key Difference |

| Chemical Formula | C₆H₁₄O₆ | C₆H₁₂D₂O₆ | Presence of two deuterium atoms. |

| Molecular Weight | ~182.17 g/mol | ~184.18 g/mol | Increased mass due to two neutrons. |

| Appearance | White, odorless, crystalline powder or granules. | White, odorless, crystalline powder or granules. | No significant difference in appearance. |

| Taste | Sweet, with a cooling sensation. | Sweet, with a cooling sensation. | No significant difference in taste. |

| Melting Point | ~166-170 °C (β-form) | Expected to be very similar to D-Mannitol. | Minimal, if any, difference. |

| Solubility in Water | Soluble | Soluble | No significant difference in solubility. |

| Polymorphism | Exists in α, β, and δ crystalline forms. | Expected to exhibit the same polymorphism. | Polymorphic behavior is retained. |

The Kinetic Isotope Effect (KIE) and Its Implications

The most significant difference between D-Mannitol and this compound from a drug development perspective is the Kinetic Isotope Effect (KIE) .

The C-D (Carbon-Deuterium) bond is stronger and has a lower zero-point vibrational energy than a C-H (Carbon-Hydrogen) bond. Consequently, reactions that involve the cleavage of a C-D bond in their rate-determining step proceed more slowly than those involving a C-H bond. This phenomenon is the cornerstone of utilizing deuteration in drug design.

Impact on Drug Metabolism

Many drug metabolism pathways, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By strategically replacing a hydrogen atom at a site of metabolic attack (a "soft spot") with deuterium, the rate of metabolism at that position can be significantly reduced.

This can lead to several favorable outcomes:

-

Increased Drug Half-Life: Slower metabolism can lead to a longer drug half-life and increased overall drug exposure (Area Under the Curve, AUC).

-

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can slow its formation, potentially improving the drug's safety profile.

-

Improved Pharmacokinetic Profile: Deuteration can lead to more consistent plasma concentrations of a drug, potentially reducing dosing frequency and improving patient compliance.

Fig. 2: The Kinetic Isotope Effect (KIE)

Experimental Protocols

The synthesis and characterization of this compound require specific laboratory procedures to ensure successful deuteration and to verify its incorporation.

Synthesis of this compound

The industrial production of D-Mannitol typically involves the catalytic hydrogenation of fructose or a mixture of glucose and fructose. To synthesize this compound, a similar approach can be used with a deuterated hydrogen source.

Method: Reductive Deuteration

-

Starting Material: High-purity D-Fructose.

-

Deuterium Source: Deuterium gas (D₂) or a deuteride-donating agent such as sodium borodeuteride (NaBD₄).

-

Catalyst: A metal catalyst such as Raney Nickel or a ruthenium-based catalyst.

-

Procedure: a. Dissolve D-Fructose in a suitable solvent (e.g., water or ethanol). b. Place the solution in a high-pressure reactor vessel with the chosen catalyst. c. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing the deuterium source. d. Pressurize the reactor with D₂ gas or add NaBD₄ to the solution. e. Heat and stir the reaction mixture under controlled temperature and pressure until the reaction is complete. f. After cooling, filter the mixture to remove the catalyst. g. Purify the resulting mixture of this compound and its isomer D-Sorbitol-d2 using techniques like fractional crystallization to isolate the pure this compound.

Characterization and Differentiation Protocols

A suite of analytical techniques is used to confirm the identity, purity, and structure of D-Mannitol and to differentiate it from its deuterated counterpart.

1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and verify the incorporation of deuterium.

-

Methodology:

-

Prepare dilute solutions of D-Mannitol and this compound in a suitable solvent (e.g., methanol/water).

-

Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS).

-

Expected Results: D-Mannitol will show a primary ion corresponding to its molecular weight (e.g., [M+Na]⁺ at m/z 205.16). This compound will show a corresponding ion shifted by +2 Da (e.g., [M+Na]⁺ at m/z 207.17), confirming the presence of two deuterium atoms.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the exact location of deuterium substitution.

-

Methodology (¹H NMR):

-

Dissolve the sample in a deuterated solvent (e.g., D₂O).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Expected Results: The spectrum of D-Mannitol will show characteristic signals for all its protons. In the spectrum of D-Mannitol-1,1'-d2, the proton signal corresponding to the C1 position will be absent or significantly diminished, providing definitive proof of the deuteration site.

-

-

Methodology (¹³C NMR):

-

Dissolve the sample in a deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Results: The carbon atom bonded to deuterium (C1) will exhibit a characteristic triplet splitting pattern (due to C-D coupling) in a proton-coupled spectrum and may show a slight upfield isotopic shift compared to the corresponding carbon in D-Mannitol.

-

3. Vibrational Spectroscopy (FTIR/Raman)

-

Objective: To observe the difference in vibrational frequencies between C-H and C-D bonds.

-

Methodology (FTIR-ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the infrared spectrum, typically in the 4000-400 cm⁻¹ range.

-

Expected Results: The spectrum of this compound will show new absorption bands at lower frequencies (approx. 2100-2200 cm⁻¹) corresponding to C-D stretching vibrations, which are absent in the D-Mannitol spectrum. The corresponding C-H stretching bands (approx. 2850-3000 cm⁻¹) will be diminished in intensity.

-

4. X-Ray Powder Diffraction (XRPD)

-

Objective: To characterize and compare the crystalline structure (polymorphism).

-

Methodology:

-

Pack the powder sample into a sample holder.

-

Collect the diffraction pattern using a diffractometer with a monochromatic X-ray source.

-

Expected Results: Both D-Mannitol and this compound are expected to exhibit identical diffraction patterns for the same polymorph (α, β, or δ), as the substitution of hydrogen with deuterium does not significantly alter the crystal lattice parameters. This technique is crucial for ensuring the same solid-state form is being compared in other analyses.

-

Fig. 3: Synthesis and Characterization Workflow

Conclusion

The primary distinction between D-Mannitol and this compound is the isotopic substitution of hydrogen with deuterium, leading to an increased molecular weight and, most importantly, a stronger carbon-deuterium bond. This gives rise to the Kinetic Isotope Effect, a phenomenon with profound implications for drug development. By slowing metabolic degradation at specific sites, deuteration can significantly improve a drug's pharmacokinetic properties, enhancing its efficacy and safety. While the bulk physicochemical properties like appearance, solubility, and crystal structure remain largely unchanged, the subtle atomic difference is readily detectable by analytical techniques such as mass spectrometry and NMR. For researchers in drug discovery, this compound serves as a quintessential example of how strategic isotopic labeling can transform a simple molecule into a valuable tool for metabolic studies and a template for designing superior therapeutics.

Methodological & Application

Application Notes and Protocols for D-Mannitol-d2 in In Vivo Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction